molecular formula C17H25NO2 B14476593 5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one CAS No. 65409-04-3

5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one

Katalognummer: B14476593
CAS-Nummer: 65409-04-3
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: HLYFMKVEDLCPDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one is an organic compound with a complex structure that includes a tert-butoxymethyl group, an amino group, a phenyl group, and a hex-4-en-3-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of alkylation and amination reactions. For instance, the tert-butoxymethyl group can be introduced through the reaction of tert-butyl alcohol with a suitable alkylating agent. The amino group can be added via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-[(tert-Butoxymethyl)amino]-1-phenylpent-4-en-3-one
  • 5-[(tert-Butoxymethyl)amino]-1-phenylbut-4-en-3-one

Uniqueness

5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one is unique due to its specific structural features, such as the length of the carbon chain and the presence of both a tert-butoxymethyl group and a phenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

65409-04-3

Molekularformel

C17H25NO2

Molekulargewicht

275.4 g/mol

IUPAC-Name

5-[(2-methylpropan-2-yl)oxymethylamino]-1-phenylhex-4-en-3-one

InChI

InChI=1S/C17H25NO2/c1-14(18-13-20-17(2,3)4)12-16(19)11-10-15-8-6-5-7-9-15/h5-9,12,18H,10-11,13H2,1-4H3

InChI-Schlüssel

HLYFMKVEDLCPDY-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)CCC1=CC=CC=C1)NCOC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.